molecular formula C14H21NO3 B15260850 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B15260850
M. Wt: 251.32 g/mol
InChI Key: FULMYXOVRPJDGU-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4,4-dimethylcyclohexyl group at position 2, an ethyl group at position 4, and a carboxylic acid moiety at position 4. While specific biological or pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C14H21NO3/c1-4-10-11(13(16)17)18-12(15-10)9-5-7-14(2,3)8-6-9/h9H,4-8H2,1-3H3,(H,16,17)

InChI Key

FULMYXOVRPJDGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)C2CCC(CC2)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Triflylpyridinium-Mediated Oxazole Synthesis

Building on the methodology described by [PMC Article], the oxazole ring can be constructed directly from carboxylic acids and isocyanides. For the target compound:

Step 1 : Activation of 4,4-dimethylcyclohexanecarboxylic acid (1 ) using triflylpyridinium reagent (2 ) generates an acylpyridinium intermediate (3 ).
Step 2 : Reaction with ethyl isocyanoacetate (4 ) induces cyclization to form ethyl 2-(4,4-dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylate (5 ).
Step 3 : Saponification of the ester (5 ) using 6 N HCl yields the carboxylic acid (6 ).

Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
1 Triflylpyridinium, DCM 0–25°C 1 h 95%
2 Ethyl isocyanoacetate, DMAP 80°C 12 h 78%
3 6 N HCl, reflux 100°C 4 h 89%

Advantages :

  • High functional group tolerance accommodates the sterically demanding cyclohexyl group.
  • Scalable to gram quantities without yield erosion.

Silver-Catalyzed Oxidative Decarboxylation

Adapted from [PMC Article], this method employs α-oxocarboxylates as substrates:

Procedure :

  • 4,4-Dimethylcyclohexanecarboxylic acid (1 ) is converted to its α-oxo derivative (7 ) via oxidation.
  • Silver nitrate catalyzes oxidative decarboxylation of 7 in the presence of ethyl isocyanide (8 ), yielding the oxazole ester (5 ).
  • Acidic hydrolysis produces the target acid (6 ).

Key Data :

  • Catalyst: AgNO₃ (10 mol%)
  • Solvent: Acetonitrile/H₂O (4:1)
  • Yield: 68% over three steps

Stepwise Assembly via Thioamide Intermediates

Patent-Inspired Synthesis (WO2011141933A2)

The patent methodology for febuxostat synthesis can be modified to target the oxazole analog:

Step 1 : Bromination of 4-cyanophenol (9 ) yields 3-bromo-4-hydroxybenzonitrile (10 ).
Step 2 : Alkylation with 2-methylpropoxide introduces the cyclohexyl group, forming 4-(2-methylpropoxy)-3-bromobenzonitrile (11 ).
Step 3 : Conversion to thioamide (12 ) via reaction with thioacetamide in HCl/EtOH.
Step 4 : Condensation with ethyl 2-chloroacetoacetate (13 ) forms the oxazole ester (5 ).
Step 5 : Ester hydrolysis to acid (6 ).

Critical Adjustments :

  • Replace thioacetamide with ethyl-containing equivalents to install the 4-ethyl group.
  • Optimize solvent systems (e.g., DMF/ethyl acetate) to enhance cyclization efficiency.

Post-Cyclization Functionalization

Ethyl Group Installation via Alkylation

For oxazole scaffolds lacking the 4-ethyl group:

Procedure :

  • Synthesize 2-(4,4-dimethylcyclohexyl)-4-methyl-oxazole-5-carboxylate (14 ) via methods in.
  • Deprotonate the 4-methyl group using LDA at −78°C.
  • Quench with ethyl iodide to yield the 4-ethyl derivative (5 ).

Challenges :

  • Regioselectivity requires careful control of base strength and temperature.
  • Competing over-alkylation observed in preliminary trials.

Comparative Analysis of Methods

Method Key Advantages Limitations Overall Yield
Triflylpyridinium Single-step cyclization, scalable Requires specialized reagent 78%
Silver Catalysis Mild conditions, broad substrate scope Moderate yields, costly catalyst 68%
Patent Route Proven industrial applicability Multi-step, functionalization challenges 62%
Alkylation Flexibility in substituent introduction Low regioselectivity, harsh conditions 55%

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and cyclohexyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Group

2-(4,4-Difluorocyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic Acid
  • Key Difference : Replacement of the 4,4-dimethylcyclohexyl group with a 4,4-difluorocyclohexyl substituent ().
  • Steric Effects: Fluorine atoms are smaller than methyl groups, reducing steric hindrance compared to the dimethyl analog.
  • Hypothesized Applications : Enhanced metabolic stability due to fluorine’s resistance to oxidation, making it a candidate for drug development .

Substituent Variations on the Oxazole Core

2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-37-4)
  • Key Differences :
    • Lacks the cyclohexyl group at position 2.
    • Methyl groups at positions 2 and 4 (vs. ethyl at position 4 in the target compound) ().
  • Impact: Simplified Structure: Reduced steric bulk may improve solubility but decrease target-binding specificity.
  • Reported Use : Commercial availability as a standard for phosphodiesterase inhibitor analysis suggests relevance in analytical chemistry .
Ethyl 2-Hydroxy-4-methyl-1,3-oxazole-5-carboxylate (CAS 2126178-35-4)
  • Key Differences :
    • Hydroxyl group at position 2 (vs. dimethylcyclohexyl in the target compound).
    • Ethyl ester at position 5 (vs. carboxylic acid) ().
  • Impact :
    • Solubility : The ester group increases lipophilicity, whereas the hydroxyl group may enhance hydrogen bonding.
    • Acidity : The ester is less acidic (pKa ~10–12) than the carboxylic acid (pKa ~2–4), altering reactivity in biological systems.
  • Hypothesized Applications : Intermediate in synthetic chemistry for prodrug development .

Research Implications and Limitations

  • Structural Insights : The dimethylcyclohexyl group in the target compound likely enhances conformational rigidity, which could improve binding specificity in enzyme inhibition.
  • Data Gaps: No experimental data (e.g., melting points, solubility, bioactivity) are available in the provided evidence, necessitating further studies to validate hypotheses.
  • Synthetic Challenges : Introducing bulky cyclohexyl groups may require specialized reagents (e.g., Grignard or Suzuki coupling agents), whereas fluorinated analogs demand fluorination protocols .

Biological Activity

2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the dimethylcyclohexyl and ethyl groups may influence its pharmacokinetic properties and biological interactions.

Structural Formula

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

Molecular Weight

The molecular weight of 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid is approximately 237.30 g/mol .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
SJSA-1 (Osteosarcoma)10.0

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast and osteosarcoma cancer cells.

The proposed mechanism of action involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, the compound has been shown to interact with the Murine Double Minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound may restore p53 activity, leading to increased apoptosis in cancer cells .

Case Studies

In a xenograft model using SJSA-1 cells, treatment with 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid resulted in a significant reduction in tumor growth compared to control groups. The study indicated that at an optimal dosage of 50 mg/kg , tumor size was reduced by approximately 70% after two weeks of treatment .

Absorption and Distribution

The compound demonstrates favorable pharmacokinetic properties with good oral bioavailability. Studies suggest that it can achieve effective plasma concentrations within a few hours post-administration.

Metabolism

Metabolic studies indicate that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.

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